Lipophilicity Modulation: LogP Comparison with N,6-Dimethylpyrazine-2-carboxamide
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide exhibits a calculated LogP of 1.58 , which is approximately 0.54 log units higher than that of the N-methyl analog N,6-dimethylpyrazine-2-carboxamide (LogP = 1.04) . This difference reflects the increased hydrophobicity conferred by the diethyl substitution relative to the monomethyl amide. In medicinal chemistry optimization, a ΔLogP of this magnitude is sufficient to measurably alter passive membrane permeability, plasma protein binding, and the compound's susceptibility to oxidative metabolism.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.58 (computed; Leyan specification) |
| Comparator Or Baseline | N,6-Dimethylpyrazine-2-carboxamide (N-methyl amide analog); LogP = 1.04 |
| Quantified Difference | ΔLogP ≈ +0.54 (target compound more lipophilic) |
| Conditions | In silico prediction; values sourced from vendor product specifications and literature |
Why This Matters
This lipophilicity differential permits researchers to select the analog that best matches the desired permeability-solubility balance for a specific assay or target profile, without resorting to custom synthesis.
